4-Methoxy-2-methyl-5-nitroaniline
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Description
4-Methoxy-2-methyl-5-nitroaniline is an aniline compound used in the synthesis of dyes and pigments . It has a molecular formula of C8H10N2O3 .
Synthesis Analysis
The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . In another synthesis process, o-toluidine was added dropwise to a mixture of glacial acetic acid and acetic anhydride. The reaction was carried out at 140 °C for 4.2 hours. Nitric acid was added for cooling, and the reaction continued for 5 hours .Molecular Structure Analysis
The structure of 4-Methoxy-2-methyl-5-nitroaniline consists of a benzene ring with a methoxy group at the second position, a nitro group at the fifth position, and a methyl group at the fourth position .Chemical Reactions Analysis
The degradation of 4-Methoxy-2-methyl-5-nitroaniline by Fenton oxidation has been studied to obtain more insights into the reaction mechanism involved in the oxidation of 4M2NA . A total of nineteen reaction intermediates were identified and two possible degradation pathways were illustrated .Physical And Chemical Properties Analysis
4-Methoxy-2-methyl-5-nitroaniline is a solid compound . It has a molecular weight of 182.18 g/mol . The melting point is 168-170 °C (lit.) .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are blood and liver . It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
4-methoxy-2-methyl-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOJKBPYZLLFOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476938 |
Source
|
Record name | Benzenamine, 4-methoxy-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methyl-5-nitroaniline | |
CAS RN |
123343-96-4 |
Source
|
Record name | Benzenamine, 4-methoxy-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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